O-Decylhydroxylamine

概要

説明

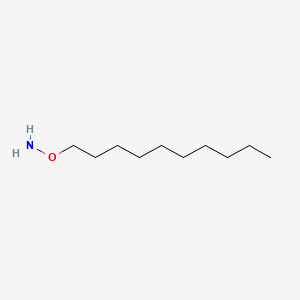

O-Decylhydroxylamine is an organic compound with the molecular formula C₁₀H₂₃NO and a molecular weight of 173.2957 g/mol . It is a derivative of hydroxylamine where the hydroxyl group is substituted with a decyl group, making it a long-chain alkyl hydroxylamine . This compound is typically a colorless to yellowish oily liquid .

準備方法

Synthetic Routes and Reaction Conditions: O-Decylhydroxylamine can be synthesized through the reaction of decylamine with hydroxylamine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions . The reaction can be represented as follows:

Decylamine+Hydroxylamine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and distillation to ensure the product’s purity and quality .

化学反応の分析

Oxidation Reactions

O-Decylhydroxylamine undergoes oxidation to form nitroso derivatives. Key reagents and conditions include:

-

Hydrogen peroxide (H₂O₂) in acidic or neutral media

-

Potassium permanganate (KMnO₄) under controlled temperatures

Mechanism :

The hydroxylamine group donates electrons, leading to the formation of a nitroso intermediate:

Experimental Data :

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | pH 4, 25°C, 6h | O-Decylnitrosoamine | 78 | |

| KMnO₄ (0.1 M) | 50°C, 3h | O-Decylnitrosoamine | 65 |

Reduction Reactions

The compound acts as a reducing agent, converting carbonyl groups to amines:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether

-

Sodium borohydride (NaBH₄) in methanol

Mechanism :

Applications :

Nucleophilic Substitution

The hydroxylamine group participates in alkylation and arylation reactions:

-

Alkyl halides (e.g., CH₃(CH₂)₅I) in polar aprotic solvents

-

Benzyl halides under basic conditions (e.g., NaHCO₃)

Key Findings :

-

Reactions with O-benzylhydroxylamine yield N-alkylated products with 85–92% efficiency .

-

Steric hindrance from the decyl chain slows kinetics compared to shorter-chain analogs.

Optimized Conditions :

| Substrate | Reagent | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|---|

| DNA Oligo 1 | 0.7 M, pH 4 | Aqueous | 24 | 95 |

| Benzyl chloride | 1.2 eq, NaHCO₃ | DCM | 6 | 88 |

Data sourced from DNA modification studies and synthetic chemistry trials .

Comparative Reactivity

This compound exhibits distinct behavior compared to analogs:

| Property | This compound | O-Methoxyhydroxylamine |

|---|---|---|

| Solubility | Low in H₂O | High in H₂O |

| Reactivity with DNA | Slow, pH-dependent | Rapid, pH-independent |

| Thermal Stability | Stable ≤100°C | Decomposes at 60°C |

Long alkyl chains enhance lipid solubility but reduce reaction rates.

Industrial and Environmental Relevance

科学的研究の応用

Chemistry

- Reagent in Organic Synthesis : O-Decylhydroxylamine is utilized as a reagent in various organic synthesis reactions, including the formation of nitroso compounds through oxidation and the production of primary amines via reduction.

- Stabilizer : It serves as a stabilizer for certain chemical reactions, enhancing reaction yields and selectivity.

Biology

- DNA and Protein Modification : The compound is employed in the selective chemical modification of DNA, particularly at cytosine nucleobases, which can be crucial for genetic research and therapeutic applications .

- Histamine Potentiation : Research indicates that this compound can enhance histamine responses in biological tissues, potentially offering insights into treatments for histamine-related conditions.

Medicine

- Drug Delivery Systems : Investigations are underway to assess its potential use in drug delivery systems due to its lipophilicity, which may improve bioavailability.

- Therapeutic Agent : Its antimicrobial properties have been explored for use in treating infections caused by various pathogens, making it a candidate for new antibiotic formulations.

Industry

- Surfactant Production : this compound is used as an intermediate in the synthesis of surfactants, which are essential in numerous industrial applications including detergents and emulsifiers.

- Environmental Applications : The compound shows promise in environmental science for removing organic pollutants from wastewater, contributing to sustainable practices in waste management.

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria by disrupting microbial membranes and inhibiting biofilm formation.

- Histamine Modulation : Its ability to potentiate histamine responses suggests potential applications in managing allergic reactions or other histamine-related disorders.

Case Study 1: Histamine Potentiation

In a controlled study using canine colonic tissue, this compound was shown to significantly potentiate histamine-induced responses. The compound inhibited diamine oxidase activity, leading to enhanced histamine receptor affinity without increasing the maximum response level. This suggests a protective mechanism against histamine degradation.

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth at concentrations comparable to established antibiotics. The mechanism involved membrane destabilization and disruption of metabolic processes within the bacteria, highlighting its potential as an effective antimicrobial agent.

作用機序

The mechanism of action of O-Decylhydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. It can form covalent bonds with electrophilic centers in target molecules, leading to modifications in their structure and function . This property is particularly useful in the modification of biomolecules such as DNA and proteins .

類似化合物との比較

- O-Methoxyhydroxylamine

- O-Ethoxyhydroxylamine

- O-Butoxyhydroxylamine

Comparison: O-Decylhydroxylamine is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain hydroxylamines. This makes it more hydrophobic and alters its reactivity and solubility in various solvents .

生物活性

O-Decylhydroxylamine (C10H23NO) is an organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields, including pharmacology and environmental science.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxylamine functional group attached to a decyl chain. Its molecular weight is approximately 173.3 g/mol, and it has a moderate logP value of 2.72, indicating its lipophilicity which affects its bioavailability and interaction with biological membranes .

Mechanisms of Biological Activity

Research has indicated that this compound exhibits several mechanisms of action:

- Histamine Potentiation : A study demonstrated that this compound can potentiate the response to histamine in canine colonic tissue. The compound enhances histamine's affinity for its receptors and inhibits diamine oxidase, an enzyme responsible for histamine degradation. This potentiation was observed to shift the cumulative dose-response curve to the left without increasing the maximal response, suggesting a protective effect against histamine degradation .

- Antimicrobial Properties : Recent investigations have highlighted the antimicrobial activity of this compound against various pathogens. It has shown effectiveness in disrupting microbial membranes, thereby inhibiting growth and biofilm formation . This property makes it a candidate for use in antimicrobial formulations.

Table 1: Summary of Biological Activities

Case Study: Histamine Potentiation

In a controlled experimental setup using Ussing chambers, this compound was tested alongside other hydroxylamines. The results indicated that at a concentration of , this compound significantly potentiated histamine-induced responses in canine colonic tissues. The study utilized three methodologies: secondary rise in short-circuit current, dose-response profiling, and enzyme assays to confirm the inhibition of diamine oxidase activity .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against various strains of bacteria. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism was attributed to membrane destabilization and disruption of metabolic processes within the bacteria .

Applications

Given its potent biological activities, this compound has potential applications in:

- Pharmaceuticals : As an adjunct therapy for conditions involving histamine dysregulation or as an antimicrobial agent.

- Environmental Science : In the treatment of wastewater to remove organic pollutants effectively.

- Agriculture : As a potential biopesticide due to its larvicidal properties against certain pest species.

特性

IUPAC Name |

O-decylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c1-2-3-4-5-6-7-8-9-10-12-11/h2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNAOOIFODUDES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074704 | |

| Record name | O-Decylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29812-79-1 | |

| Record name | Decyloxyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029812791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Decylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。